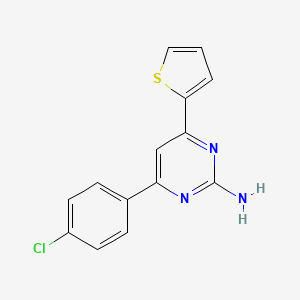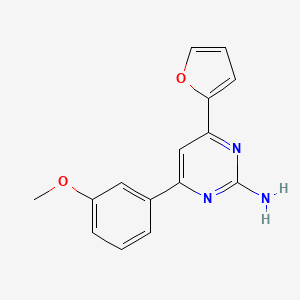
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is an organic compound that is a member of the pyrimidine family. It is a useful synthetic intermediate in the synthesis of other pyrimidine compounds, and its biological activity has been studied in several research studies.
Applications De Recherche Scientifique
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of other pyrimidine derivatives, such as 4-(2-furylmethyleneamino)-6-methoxy-aniline, which has been studied for its anti-inflammatory and anti-cancer properties. In addition, 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been used as an intermediate in the synthesis of other pyrimidine compounds, such as 4-amino-2-furylmethyleneamino-6-methoxy-aniline, which has been studied for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the synthesis of DNA and RNA, which may explain its potential applications in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine are still being studied. However, preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties, as well as potential antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a useful synthetic intermediate in the synthesis of other pyrimidine compounds, and its biological activity has been studied in several research studies. The main advantage of using this compound in laboratory experiments is that it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. For example, the reaction conditions for the synthesis of this compound are relatively mild, which means that it is not suitable for synthesizing more complex compounds. Additionally, the compound is not very stable and can degrade over time, which means that it must be stored and handled with care.
Orientations Futures
The potential applications of 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine are still being explored. As such, there are several possible future directions for research in this area. These include further studies on its mechanism of action, as well as the development of new synthetic methods for the production of this compound. Additionally, further research is needed to explore its potential applications in the treatment of diseases, as well as its potential as an intermediate in the synthesis of other pyrimidine compounds. Finally, further studies are needed to explore the potential toxicity of this compound, as well as its potential for causing adverse effects in humans.
Méthodes De Synthèse
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be synthesized by the condensation of 4-acetamido-2-furylmethyleneamino-6-methoxy-aniline with ethyl acetoacetate in the presence of a base in an aqueous medium. The reaction is carried out at room temperature and results in the formation of the desired compound in a yield of up to 90%.
Propriétés
IUPAC Name |
4-(furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-11-5-2-4-10(8-11)12-9-13(18-15(16)17-12)14-6-3-7-20-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWYXYRHEIVRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

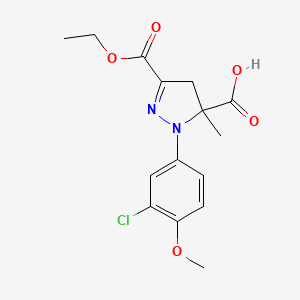
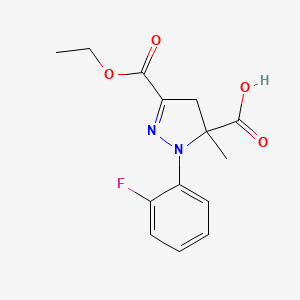

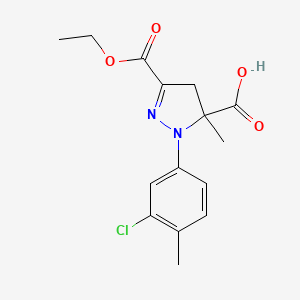
![3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345419.png)
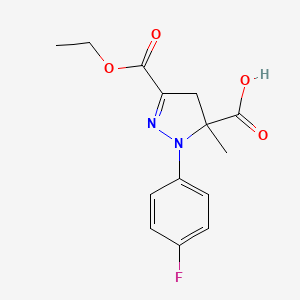




![5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345473.png)
![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345475.png)

